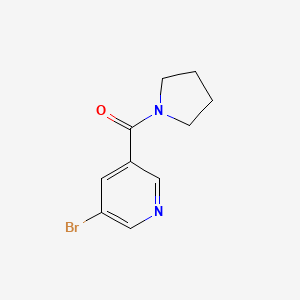

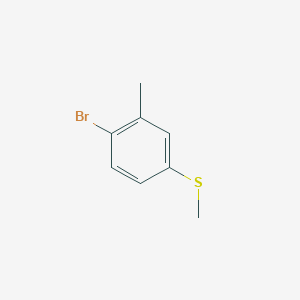

(4-Bromo-3-methylphenyl)(methyl)sulfane

Descripción general

Descripción

The compound (4-Bromo-3-methylphenyl)(methyl)sulfane is a chemical entity that has been mentioned in the context of various research studies. It appears to be a precursor or a structural motif in the synthesis of more complex molecules. The presence of a bromine atom and a methylsulfanyl group attached to a benzene ring suggests that it could be a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a precursor E-(4-(4-bromostyryl)phenyl)(methyl)sulfane was synthesized using Heck coupling and the Horner-Wadsworth-Emmons reaction . This suggests that similar synthetic strategies could potentially be applied to the synthesis of (4-Bromo-3-methylphenyl)(methyl)sulfane, although the specific details for this compound are not provided.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of related compounds, which could provide insights into the molecular structure of (4-Bromo-3-methylphenyl)(methyl)sulfane. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was investigated using X-ray crystallography . This technique could be used to elucidate the precise molecular geometry of (4-Bromo-3-methylphenyl)(methyl)sulfane.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of (4-Bromo-3-methylphenyl)(methyl)sulfane are not directly reported, related compounds provide some context. For instance, the crystal structure of a benzofuran derivative with a 4-bromophenyl group and a methylsulfanyl substituent was described, and the crystal packing was stabilized by hydrogen and halogen bonds . These interactions could be indicative of the solid-state properties of (4-Bromo-3-methylphenyl)(methyl)sulfane. Additionally, the optical properties of sulfanyl porphyrazines were studied, which could suggest that (4-Bromo-3-methylphenyl)(methyl)sulfane may have interesting optical properties as well .

Safety And Hazards

“(4-Bromo-3-methylphenyl)(methyl)sulfane” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

1-bromo-2-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHBIJBMSCJNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650083 | |

| Record name | 1-Bromo-2-methyl-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylphenyl)(methyl)sulfane | |

CAS RN |

90532-02-8 | |

| Record name | 1-Bromo-2-methyl-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylthieno[2,3-b]pyridine-2,5-dicarboxylic acid](/img/structure/B1294119.png)

![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)